N'-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(1,3-thiazol-2-yl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(1,3-thiazol-2-yl)ethanediamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoline and thiazole moiety, which are known for their significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(1,3-thiazol-2-yl)ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and thiazole intermediates, followed by their coupling through an amidation reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and scalable, ensuring consistent quality and yield. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(1,3-thiazol-2-yl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline and thiazole derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
N’-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(1,3-thiazol-2-yl)ethanediamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(1,3-thiazol-2-yl)ethanediamide involves its interaction with specific molecular targets and pathways. The quinoline and thiazole moieties are known to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N’-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-phenylethanediamide
- N’-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(1,3-thiazol-4-yl)ethanediamide
Uniqueness
N’-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(1,3-thiazol-2-yl)ethanediamide stands out due to its unique combination of quinoline and thiazole moieties, which confer distinct biological activities. Its specific molecular structure allows for targeted interactions with enzymes and receptors, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(1,3-thiazol-2-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c1-2-22-10-3-4-14-12-13(5-6-15(14)22)7-8-19-16(23)17(24)21-18-20-9-11-25-18/h5-6,9,11-12H,2-4,7-8,10H2,1H3,(H,19,23)(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPMFUTWULQPMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.